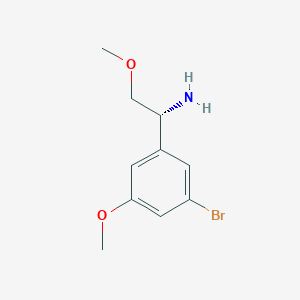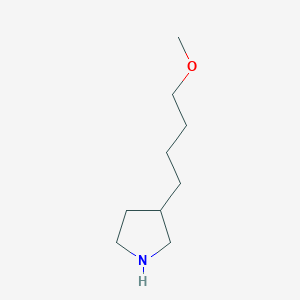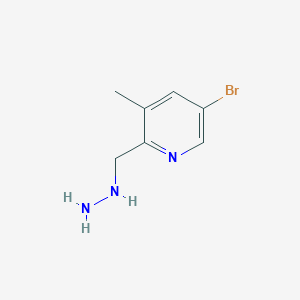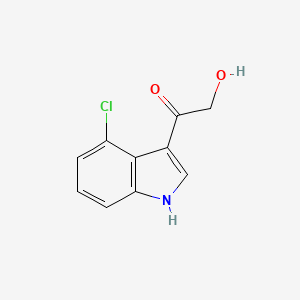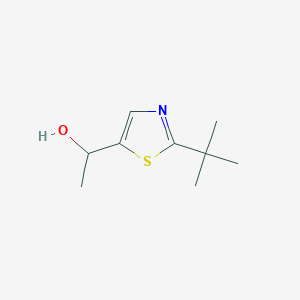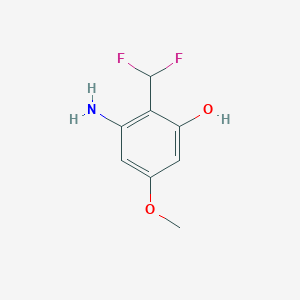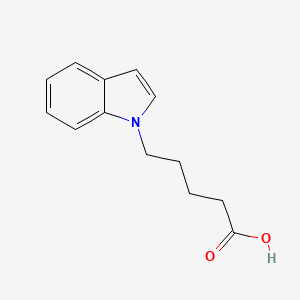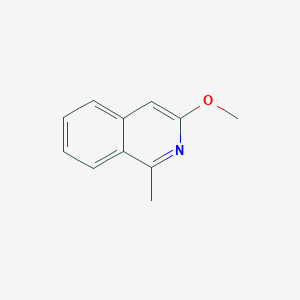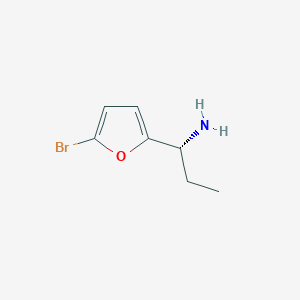![molecular formula C11H14N4O B15224444 4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine is a heterocyclic compound that contains both an imidazo[1,2-b]pyridazine core and a morpholine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine typically involves the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-methylimidazo[1,2-a]pyridine, halogenation followed by nucleophilic substitution can introduce the morpholine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at positions where halogens or other leaving groups are present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as transforming growth factor-β activated kinase (TAK1), by binding to the hinge region of the enzyme . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core but may have different substituents, leading to varied biological activities.
Morpholine-containing compounds: Compounds with a morpholine ring are known for their enhanced water solubility and metabolic stability.
Uniqueness
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine is unique due to the combination of the imidazo[1,2-b]pyridazine core and the morpholine ring, which imparts specific biological activities and chemical properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
4-(2-methylimidazo[1,2-b]pyridazin-8-yl)morpholine |
InChI |
InChI=1S/C11H14N4O/c1-9-8-15-11(13-9)10(2-3-12-15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
InChIキー |
NZJBVRBXRJOPHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=N1)C(=CC=N2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

